molecular formula C17H18N2O B2552814 3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile CAS No. 733794-44-0

3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile

Cat. No. B2552814
CAS RN: 733794-44-0
M. Wt: 266.344
InChI Key: DTDJIHQSCUEWAH-UHFFFAOYSA-N
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Description

The compound 3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile is a heterocyclic compound that is presumed to contain a pyrrole ring system, which is a five-membered aromatic ring with one nitrogen atom. The structure also suggests the presence of a nitrile group (-CN) and an oxopropane moiety, which could be involved in various chemical reactions due to the presence of reactive functional groups.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated through the 1,3-dipolar cycloaddition of nitrile oxides to different substrates. For instance, the regioselective addition of nitrile oxides to 3,3-methylene-5,5-dimethyl-2-pyrrolidinone leads to the formation of spiro-isoxazolines, which suggests that a similar approach could be used for synthesizing the compound . Additionally, the synthesis of 3-(4,5-dihydroisoxazol-5-yl)pyrroles through a similar cycloaddition followed by Barton–Zard pyrrole annulation indicates that such methodologies could potentially be adapted for the synthesis of 3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been extensively studied. For example, the crystal and molecular structure of oxodipyrromethenes, which are closely related to pyrrole, have been determined, showing that these compounds can adopt syn- and anti-conformations . This information is crucial as it provides insight into the possible conformations that 3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile might adopt, affecting its reactivity and interactions.

Chemical Reactions Analysis

The presence of a nitrile group in the compound suggests that it could undergo various chemical reactions, such as hydrolysis to form carboxylic acids or amides, reduction to form amines, or participation in cycloaddition reactions as seen in the synthesis of related compounds . The pyrrole ring could also engage in electrophilic substitution reactions due to its aromatic nature.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile are not detailed in the provided papers, the properties of similar compounds can be inferred. Pyrrole derivatives generally have high melting points and boiling points due to their aromatic stability. They are also likely to exhibit solubility in organic solvents and might show fluorescence under UV light due to the conjugated system present in the aromatic ring .

Scientific Research Applications

Synthesis and Anticancer Activity

The chemical compound has been used as a precursor in the synthesis of new heterocyclic compounds, demonstrating potential anticancer activities. For example, the compound reacts with phenyl isothiocyanate and ethyl bromoacetate to form thiazole derivatives, which have been evaluated for their anticancer activity. This showcases its utility in the development of novel anticancer agents through the synthesis of heterocyclic compounds with potential therapeutic benefits (Metwally, Abdelrazek, & Eldaly, 2016).

Antimicrobial Applications

The compound has also been a base for the synthesis of novel antimicrobial agents. For instance, a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives synthesized from this compound demonstrated significant in vitro antimicrobial activities. This highlights its relevance in creating new antimicrobial agents, contributing to the development of new therapeutic tools against resistant bacterial and fungal strains (Hublikar et al., 2019).

Heterocyclic Synthesis

The compound serves as a key intermediate in the synthesis of various heterocyclic derivatives, such as pyrazole, pyridine, and pyrimidine derivatives. These compounds are characterized for their potential in various biological applications, including as building blocks in pharmaceuticals and agrochemicals. The versatility of the compound in heterocyclic synthesis underlines its importance in the field of medicinal chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).

properties

IUPAC Name

3-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-12-16(17(20)8-10-18)14(2)19(13)11-9-15-6-4-3-5-7-15/h3-7,12H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDJIHQSCUEWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile

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